2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide

Chemical structure Isomer purity Procurement

Choose this precise compound to eliminate experimental variables from regioisomer contamination. The 2-chloro-6-fluoro N-phenylpyrrolamide scaffold features three distinct halogen points (ortho‑Cl, ortho‑F on benzamide; meta‑F on pyrrolidin‑2‑one). Sourcing this validated isomer ensures ATP‑competitive pocket or GyrB/ParE binding data is reproducible. Ideal as a core scaffold for fragment-based SAR or as a verified negative control after in-house profiling.

Molecular Formula C17H13ClF2N2O2
Molecular Weight 350.75
CAS No. 896289-66-0
Cat. No. B2633118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide
CAS896289-66-0
Molecular FormulaC17H13ClF2N2O2
Molecular Weight350.75
Structural Identifiers
SMILESC1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C17H13ClF2N2O2/c18-13-5-2-6-14(20)16(13)17(24)21-11-8-15(23)22(9-11)12-4-1-3-10(19)7-12/h1-7,11H,8-9H2,(H,21,24)
InChIKeyRIFVAKAPBRLLHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896289-66-0) Procurement-Grade Baseline Overview


2-Chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896289-66-0) is a synthetic, fluorinated benzamide derivative featuring a pyrrolidin-2-one core . Its structural features place it within the broader class of N-phenylpyrrolamide pharmacophores, which have been explored for binding to ATP-competitive enzyme pockets and for interacting with GyrB/ParE subunits. The compound is offered by specialist chemical vendors as a research reagent, typically under ≥95% purity specifications, and is intended for non-human, non-therapeutic R&D applications.

Why Generic Substitution of 2-Chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide Carries Procurement Risk


The 2-chloro-6-fluoro N-phenylpyrrolamide scaffold contains three distinct halogen substitution points (ortho‑Cl, ortho‑F on the benzamide ring; meta‑F on the phenylpyrrolidin‑2‑one ring). Apparent structural analogs that differ by a single halogen position (e.g., 3‑chloro‑4‑fluorophenyl isomer or 4‑fluorophenyl variant) span molecular formulas identical to C₁₇H₁₃ClF₂N₂O₂ but possess different InChI keys . Because even simple regioisomer shifts can reverse target selectivity, alter metabolic stability, or change cell permeability, procurement of a non‑validated isomer introduces uncontrolled experimental variables. Without head‑to‑head data, any substitution of this compound with a 'close analog' is scientifically unjustified.

2-Chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide Quantitative Differentiation Evidence Guide


Insufficient Quantitative Comparator Data for Scientific Procurement Differentiation

A structured search of primary research papers, patents, and authoritative databases (BindingDB, ChEMBL, PubChem, Sigma-Aldrich) for 2-chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide (CAS 896289-66-0) returned no quantitative bioactivity data that meet the inclusion criteria for comparator-based differentiation . The compound's structural formula (C₁₇H₁₃ClF₂N₂O₂, InChI=1S/C17H13ClF2N2O2/c18-13-5-2-6-14(20)16(13)17(24)21-11-8-15(23)22(9-11)12-4-1-3-10(19)7-12/h1-7,11H,8-9H2,(H,21,24)) is verified and distinct from known sGC inhibitor NS 2028 (CAS 204326-43-2, a benzoxazinone) . Any prior association of this compound with sGC IC₅₀ data (e.g., 30 nM basal, 200 nM NO-stimulated) is attributable to search-indexing conflation with NS 2028 and must be disregarded . BindingDB records for related SMILES strings (e.g., CHEMBL4074617) correspond to 2-chloro-6-fluorobenzamide fragment, not the full target compound . No direct head-to-head, cross-study, or class-level quantitative comparisons against a named analog or alternative are available at the time of this analysis. High-strength evidence of differentiation is therefore absent.

Chemical structure Isomer purity Procurement

Application Scenarios for 2-Chloro-6-fluoro-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzamide Based on Available Evidence


Chemical Probe for Exploratory Medicinal Chemistry when Prior Biological Activity is Not Required

This compound may serve as a scaffold for exploratory medicinal chemistry campaigns where novel N-phenylpyrrolamide analogs are being screened against uncharacterized targets. Its structural novelty and the presence of multiple halogen substituents make it a potential starting point for fragment-based or structure-activity relationship (SAR) studies, provided that procurement is coupled with rigorous in-house characterization.

Negative Control or Chemical Biology Tool Compound After Independent Target Profiling

If independent in-house profiling reveals inactivity against a specific target of interest, the compound may serve as a negative control in assay development. However, this use requires upfront verification, as no publicly available selectivity or potency data exist to support its deployment as a validated control.

Procurement for Structure-Activity Relationship (SAR) Studies of Fluorinated Benzamide Derivatives

Given the importance of fluorination in modulating metabolic stability and target binding, this compound can be procured as part of a library of regioisomers and halogen-variant compounds. Its inclusion allows researchers to systematically vary substitution patterns and generate internal SAR datasets, which may later inform the differentiation of closely related analogs.

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